molecular formula C5HCl2N3 B1355425 2,4-Dichloropyrimidine-5-carbonitrile CAS No. 3177-24-0

2,4-Dichloropyrimidine-5-carbonitrile

Cat. No. B1355425
CAS RN: 3177-24-0
M. Wt: 173.98 g/mol
InChI Key: KMHSUNDEGHRBNV-UHFFFAOYSA-N
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Description

2,4-Dichloropyrimidine-5-carbonitrile is a chemical compound with the molecular formula C5HCl2N3 . It is a human skin sensitizer and is used in various chemical reactions .


Synthesis Analysis

A robust, safe, and scalable process for the synthesis of 4,6-dichloropyrimidine-5-carbonitrile is described . All of the intermediates in the process are storable under normal conditions. Significant process safety evaluation was undertaken in this route, and the highlights of these studies are presented .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloropyrimidine-5-carbonitrile consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Chemical Reactions Analysis

2,4-Dichloropyrimidine-5-carbonitrile undergoes effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines . It also undergoes a highly regioselective amination of 2,4-dichloropyrimidine by weakly nucleophilic amines .


Physical And Chemical Properties Analysis

The molecular weight of 2,4-Dichloropyrimidine-5-carbonitrile is 173.98 g/mol . It has a boiling point of 323.9 °C (760 mm Hg) . The compound has a topological polar surface area of 49.6 Ų .

Scientific Research Applications

Application in Medicinal Chemistry

2,4-Dichloropyrimidine-5-carbonitrile

is a compound that has been used in the synthesis of medicinally important molecules .

Method of Application

One of the methods involves a one-pot, regioselective double Suzuki coupling reaction . This reaction is used to yield diarylated pyrimidines .

Results and Outcomes

The outcome of this reaction is the production of 4-aryl-5-pyrimidinylimidazoles . These are medicinally important compounds .

Application in Medicinal Chemistry

2,4-Dichloropyrimidine-5-carbonitrile

and its derivatives are important pharmaceutical intermediates. They can be used to prepare drugs . For example, they can be used to prepare RUP3 receptor antagonists and PI3K kinase inhibitors .

Safety And Hazards

2,4-Dichloropyrimidine-5-carbonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Future Directions

While there is limited information available on the future directions of 2,4-Dichloropyrimidine-5-carbonitrile, it continues to be used in various chemical reactions and its properties are being explored in different contexts .

properties

IUPAC Name

2,4-dichloropyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3/c6-4-3(1-8)2-9-5(7)10-4/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHSUNDEGHRBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554569
Record name 2,4-Dichloropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloropyrimidine-5-carbonitrile

CAS RN

3177-24-0
Record name 2,4-Dichloropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-cyanopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
O Phuangsawai, P Beswick, S Ratanabunyong… - European Journal of …, 2016 - Elsevier
A series of 2,4 diamino-pyrimidines have been identified from an analysis of open access high throughput anti-malarial screening data reported by GlaxoSmithKline at the 3D7 and …
Number of citations: 23 www.sciencedirect.com
DT Hurst - Supplements to the 2nd Edition of Rodd's Chemistry of …, 1975 - Elsevier
Publisher Summary The chapter discusses the progress made in the chemistry of pyrimidines and quinozilines and their general principles, and important new developments. The …
Number of citations: 3 www.sciencedirect.com
SP Tumkyavichyus - Chemistry of Heterocyclic Compounds, 1988 - Springer
The synthesis of 3-amino-7-(ethoxycarbonylmethylthio)thieno[2,3-d:4,5-d′]-dipyrimidin-4(3H)-one was accomplished. 7-Substituted 3-aminothieno[2,3-d:4,5-d′]-dipyrimidin-4(3H)-…
Number of citations: 2 link.springer.com
S Kunikawa, A Tanaka, Y Takasuna, M Tasaki… - Bioorganic & Medicinal …, 2019 - Elsevier
Protein kinase C theta (PKCθ) plays a critical role in T cell signaling and has therapeutic potential for T cell-mediated diseases such as transplant rejection and rheumatoid arthritis. …
Number of citations: 3 www.sciencedirect.com
G Cui, J Jin, H Chen, R Cao, X Chen, B Xu - Bioorganic & Medicinal …, 2018 - Elsevier
Pin1 (Protein interacting with NIMA1) is a cis–trans isomerase and promotes the amide bond rotation of phosphoSer/Thr-Pro motifs in its substrates. Inhibition of Pin1 might be a novel …
Number of citations: 25 www.sciencedirect.com
N Katayama, M Orita, T Yamaguchi… - Proteins: Structure …, 2008 - Wiley Online Library
In this article, we report crystal structures for inhibitor‐kinase complexes in which the inhibitor has different binding orientations and hydrogen‐bonding patterns with extracellular‐signal …
Number of citations: 11 onlinelibrary.wiley.com
P Papa, B Whitefield, DS Mortensen… - Journal of Medicinal …, 2021 - ACS Publications
The PKC-θ isoform of protein kinase C is selectively expressed in T lymphocytes and plays an important role in the T cell antigen receptor (TCR)-triggered activation of mature T cells, T …
Number of citations: 3 pubs.acs.org
國川茂輝 - 2019 - catalog.lib.kyushu-u.ac.jp
第二節 2, 6-ジアミノ-3-カルバモイル-5-シアノピラジン誘導体・2, 4-ジアミノ-5-シアノピリジン誘導体及び 2, 4-ジアミノ-5-シアノピリミジン誘導体の合成第三節 PKCθ 阻害活性評価 …
Number of citations: 7 catalog.lib.kyushu-u.ac.jp

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